molecular formula C24H23BrN4O3 B4374394 N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Cat. No.: B4374394
M. Wt: 495.4 g/mol
InChI Key: OJIITJYPBIIENO-UHFFFAOYSA-N
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Description

N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Benzyl Group: The brominated pyrazole is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Isoxazole Ring: The isoxazole ring is synthesized separately through the reaction of hydroxylamine with a β-keto ester.

    Coupling Reaction: Finally, the pyrazole and isoxazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Coupling: Palladium catalysts in the presence of a base for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted pyrazoles.

Scientific Research Applications

N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
  • **N~1~-[4-CHLORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
  • **N~1~-[4-FLUORO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Uniqueness

The uniqueness of N1-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O3/c1-15-7-9-18(10-8-15)12-29-13-22(25)23(27-29)26-24(30)19-5-4-6-20(11-19)31-14-21-16(2)28-32-17(21)3/h4-11,13H,12,14H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIITJYPBIIENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)C3=CC(=CC=C3)OCC4=C(ON=C4C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

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